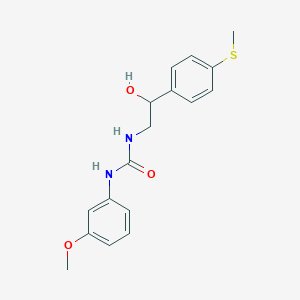![molecular formula C16H14N2OS3 B2399425 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922826-96-8](/img/structure/B2399425.png)
4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group and a benzo[d]thiazol group, both of which are substituted with a methylthio group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzamide and benzo[d]thiazol groups, as well as the methylthio substituents. The exact reactions that this compound can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and benzo[d]thiazol groups could impact its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Structural Characterization
One study reports on the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, leading to the creation of new bonds between sulfur and nitrogen atoms. The synthesized compound was characterized using spectroscopic methods and X-ray crystallography, providing insights into its molecular structure. Additionally, complexes with Ni and Pd were generated, demonstrating the compound's potential for forming coordination compounds with metal ions (Adhami et al., 2012).
Anticancer Activity
Another area of research explored the design and synthesis of benzamide derivatives, including the evaluation of their anticancer activity against various cancer cell lines. These studies indicate the potential of such compounds in developing new anticancer agents, highlighting the importance of structural modifications to enhance biological activity (Ravinaik et al., 2021).
Antioxidant Activity
Research has also focused on benzothiazole derivatives for their antioxidant properties. A study synthesized benzothiazole-isothiourea derivatives and evaluated their scavenging activity against free radicals, demonstrating the compounds' effectiveness in inactivating reactive chemical species through antioxidant activity (Cabrera-Pérez et al., 2016).
Antimicrobial Agents
A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers were synthesized and evaluated for antimicrobial activity. The study reported that some of the synthesized molecules exhibited significant growth inhibitory effects against both bacterial and fungal strains, suggesting their potential as antimicrobial agents (Bikobo et al., 2017).
Supramolecular Gelators
The role of methyl functionality and multiple non-covalent interactions in gelation behavior was investigated through the synthesis of N-(thiazol-2-yl)benzamide derivatives. These studies contribute to the understanding of how structural features affect the gelation properties of compounds, which is crucial for the development of new materials with specific functionalities (Yadav & Ballabh, 2020).
Mechanism of Action
properties
IUPAC Name |
4-methylsulfanyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-20-11-8-6-10(7-9-11)15(19)18-16-17-14-12(21-2)4-3-5-13(14)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUAQFSBOHJUMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]](/img/structure/B2399342.png)
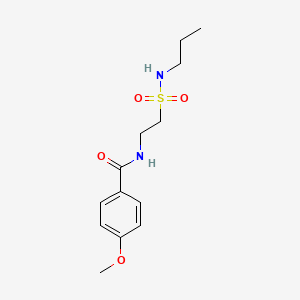
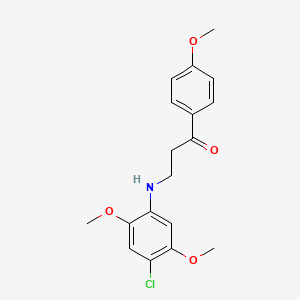
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2399349.png)

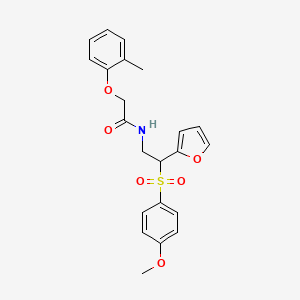
![1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2399353.png)

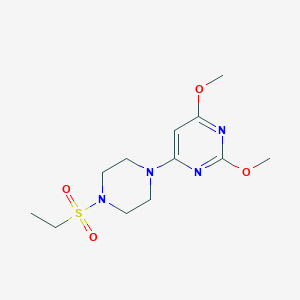


![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)
![(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride](/img/structure/B2399364.png)
